N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a complex organic compound characterized by the presence of a benzodioxole ring, an ethoxy group, and a formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and an appropriate catalyst.
Formylation: The formyl group is added through a formylation reaction, often using formic acid or a formylating agent like Vilsmeier-Haack reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and formylphenoxy group are likely involved in binding interactions, while the acetamide group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxy-4-formylphenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide: Contains a hydroxy group instead of a formyl group.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzodioxole ring and the formylphenoxy group distinguishes it from other similar compounds, potentially leading to unique applications and properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-2-23-17-8-14(10-21)4-6-15(17)24-11-19(22)20-9-13-3-5-16-18(7-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIMGTXSMYNJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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